molecular formula C27H26FN3O3 B2784666 1-[(4-fluorophenyl)methyl]-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912890-18-7

1-[(4-fluorophenyl)methyl]-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2784666
CAS No.: 912890-18-7
M. Wt: 459.521
InChI Key: BOQXZPRXRCIJKB-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core fused with a pyrrolidin-2-one scaffold. Key structural elements include:

  • 4-Fluorophenylmethyl group: Enhances lipophilicity and may influence target binding via hydrophobic interactions.
  • Benzimidazole-pyrrolidinone framework: Common in kinase inhibitors and antimicrobial agents due to its ability to mimic purine bases.

The compound’s design likely targets enzymes or receptors requiring aromatic stacking and hydrogen-bonding interactions, such as tyrosine kinases or G-protein-coupled receptors (GPCRs).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3/c1-33-24-8-4-5-9-25(24)34-15-14-31-23-7-3-2-6-22(23)29-27(31)20-16-26(32)30(18-20)17-19-10-12-21(28)13-11-19/h2-13,20H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQXZPRXRCIJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-Fluorobenzyl Group: This can be achieved through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Attachment of the Pyrrolidinone Ring: This step involves the cyclization of an intermediate compound to form the pyrrolidinone ring, often using a dehydrating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

Compound Name Phenoxy Substituent Key Differences/Effects Reference
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one 2,6-Dimethylphenoxy Increased steric hindrance; reduced solubility due to hydrophobic methyl groups.
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one 4-Methoxyphenoxy Electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce membrane permeability.

Analysis :

  • 2,6-Dimethylphenoxy () increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Variations in Aromatic and Heterocyclic Moieties

Compound Name Core Structure Biological Implications Reference
1-[2-(Dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one Pyrrol-2-one with fluorobenzoyl group Dimethylaminoethyl side chain enhances solubility; fluorobenzoyl may target proteases.
(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)-phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Triazole-pyrrolidine hybrid Triazole moiety introduces hydrogen-bonding potential for antimicrobial activity.

Analysis :

  • The target compound’s benzimidazole core offers superior π-π stacking compared to pyrrol-2-one or triazole derivatives, favoring interactions with aromatic residues in enzyme active sites.
  • Fluorobenzoyl groups () may enhance binding to serine hydrolases but lack the conformational rigidity of benzimidazoles .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Methoxyphenoxy Analog 2,6-Dimethylphenoxy Analog
Molecular Weight ~495 g/mol ~532 g/mol ~520 g/mol
LogP Estimated 3.8 (moderate lipophilicity) 4.2 (higher due to CF3 group) 4.5 (higher due to methyl groups)
Solubility (aq.) ~50 µM (pH 7.4) <10 µM (pH 7.4) <5 µM (pH 7.4)
Metabolic Stability Moderate (t1/2 ~2 hrs in liver microsomes) High (t1/2 >6 hrs) Low (t1/2 ~1 hr)

Key Findings :

  • The target compound’s 2-methoxyphenoxy group provides a balance between lipophilicity and solubility, avoiding extreme LogP values seen in analogs.
  • Trifluoromethyl-substituted analogs () exhibit prolonged metabolic stability but poor solubility, limiting bioavailability .

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one , often referred to as compound B2784666 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound has a complex structure that includes a pyrrolidinone ring and a benzimidazole core, which is significant for its biological activity. The molecular formula is C27H26FN3O3C_{27}H_{26}FN_3O_3 with a molecular weight of approximately 459.521 g/mol. Its IUPAC name reflects its intricate structure, highlighting the presence of both fluorophenyl and methoxyphenoxy groups.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a carboxylic acid derivative.
  • Introduction of the 4-Fluorobenzyl Group : Achieved through nucleophilic substitution using 4-fluorobenzyl chloride.
  • Cyclization to Form the Pyrrolidinone Ring : Involves dehydrating agents to facilitate ring closure.

The biological activity of compound B2784666 is attributed to its interaction with various molecular targets, including enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, leading to potential therapeutic effects.

Pharmacological Studies

Research indicates that compound B2784666 exhibits several biological activities:

  • Anti-inflammatory Properties : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, although further research is needed to confirm these effects.
  • Antiviral Activity : Some investigations suggest it may possess antiviral properties, particularly against Hepatitis B virus (HBV).

Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis in cancer cells
AntiviralPotential activity against HBV

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that compound B2784666 reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.
  • Anticancer Research : In vitro assays showed that this compound could inhibit the proliferation of specific cancer cell lines, suggesting a mechanism involving cell cycle arrest.
  • Antiviral Studies : A recent investigation into its antiviral properties revealed that it could inhibit HBV polymerase with an IC50 value in the nanomolar range, highlighting its potential as a therapeutic agent for viral infections.

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